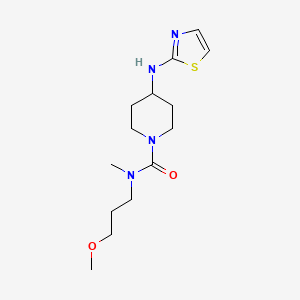![molecular formula C11H18FN3O B6624656 2-[(6-Ethyl-5-fluoropyrimidin-4-yl)-propan-2-ylamino]ethanol](/img/structure/B6624656.png)
2-[(6-Ethyl-5-fluoropyrimidin-4-yl)-propan-2-ylamino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-Ethyl-5-fluoropyrimidin-4-yl)-propan-2-ylamino]ethanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, EFPIA, and is a derivative of pyrimidine. EFPIA has been found to have a variety of biochemical and physiological effects, which make it a promising candidate for further research.
作用機序
The mechanism of action of EFPIA is not fully understood, but it is believed to work by inhibiting the activity of enzymes that are involved in the replication of cancer cells and viruses. EFPIA has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
EFPIA has a variety of biochemical and physiological effects. It has been found to inhibit the activity of a variety of enzymes, including DNA polymerase and reverse transcriptase. EFPIA has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
実験室実験の利点と制限
EFPIA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it a cost-effective option for researchers. EFPIA has also been found to have low toxicity, which makes it a safer option for use in vitro. However, EFPIA has some limitations, including its limited solubility in water and its potential to interact with other compounds in complex biological systems.
将来の方向性
There are several potential future directions for research into EFPIA. One area of interest is in the development of EFPIA-based cancer treatments. Researchers are also interested in studying the potential applications of EFPIA in the treatment of viral infections. Additionally, there is interest in studying the potential interactions between EFPIA and other compounds in complex biological systems, which could lead to a better understanding of its mechanism of action.
合成法
EFPIA can be synthesized through a multistep process that involves the reaction of 6-ethyl-5-fluoropyrimidine-4-carbaldehyde with isopropylamine. The resulting intermediate is then reacted with ethylene glycol to produce the final product, EFPIA. This synthesis method has been extensively studied and optimized to produce high yields of pure EFPIA.
科学的研究の応用
EFPIA has been studied for its potential applications in a variety of scientific research areas. One of the most promising applications is in the field of cancer research. EFPIA has been found to inhibit the growth of cancer cells in vitro, making it a potential candidate for further research into cancer treatments. EFPIA has also been studied for its potential applications in the treatment of viral infections, such as HIV and hepatitis C.
特性
IUPAC Name |
2-[(6-ethyl-5-fluoropyrimidin-4-yl)-propan-2-ylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FN3O/c1-4-9-10(12)11(14-7-13-9)15(5-6-16)8(2)3/h7-8,16H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPCKSXYGYFRIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N(CCO)C(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxy-5-[[methyl(pyrazin-2-yl)amino]methyl]phenol](/img/structure/B6624577.png)
![N-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-1-[(4-fluorophenyl)methyl]-5-methyltriazole-4-carboxamide](/img/structure/B6624585.png)
![3-[[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]-1H-quinolin-2-one](/img/structure/B6624593.png)
![[(3S,4R)-1-[2-(2-ethylphenyl)ethyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624599.png)
![[(3S,4R)-1-[[3-(methoxymethyl)phenyl]methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624606.png)
![7-(5-Fluoro-2-methylphenoxy)-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6624614.png)
![2-bromo-N-[2-(2-methylpropoxy)ethyl]furan-3-carboxamide](/img/structure/B6624616.png)
![3-bromo-N-[(3-methyltriazol-4-yl)methyl]-4-(trifluoromethyl)aniline](/img/structure/B6624622.png)
![N-[1-(3-methoxyphenyl)-2-methylpropan-2-yl]-1-propan-2-ylpyrazole-4-carboxamide](/img/structure/B6624639.png)
![3-[4-(3-Bromopyridin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B6624645.png)
![7-[[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]oxy]-4-propan-2-ylchromen-2-one](/img/structure/B6624650.png)

![4-[[Cyclopropyl-(6-methylpyrimidin-4-yl)amino]methyl]-2-methoxyphenol](/img/structure/B6624661.png)
![(6-Methylpyridazin-4-yl)-[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]methanone](/img/structure/B6624668.png)